Kushenol N

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemistry: Kushenol N and its derivatives are used as model compounds in the study of flavonoid chemistry and the development of new synthetic methods.

Industry: this compound and its derivatives can be used as natural additives in cosmetics and personal care products due to their antioxidant and anti-inflammatory properties.

Mecanismo De Acción

Target of Action

Kushenol N, also known as NSC668937, is a prenylated flavonoid that can be isolated from the root of Sophora flavescens . It has been reported to exhibit anti-allergic activity by significantly inhibiting the release of beta-hexosaminidase from cultured RBL-2H3 cells .

Mode of Action

It is known that this compound interacts with its targets to suppress the production of inflammatory mediators . This interaction results in the inhibition of certain activations, which might be responsible for the inhibition of inflammatory mediators in stimulated cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to upregulate the expression of HO-1 and its activities in stimulated cells . The upregulation of Nrf2 transcription activities by this compound in stimulated cells was demonstrated to be responsible for the upregulation of HO-1 expression and its activity .

Result of Action

The result of this compound’s action is the suppression of the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in stimulated cells . This leads to the prevention of DNA damage and cell death by upregulating the endogenous antioxidant defense system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Kushenol N can be isolated from the roots of Sophora flavescens using liquid chromatography techniques. The roots are typically dried and ground into a fine powder before being subjected to extraction with solvents such as methanol or ethanol. The extract is then purified using reverse-phase liquid chromatography to separate this compound from other flavonoids present in the plant .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing the extraction process to maximize yield and purity, as well as developing efficient purification techniques to isolate this compound from other compounds in the extract.

Análisis De Reacciones Químicas

Types of Reactions

Kushenol N undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives of this compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.

Substitution: This reaction involves the replacement of one functional group in this compound with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are usually performed under anhydrous conditions to prevent the decomposition of the reducing agent.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles. These reactions are often carried out under mild conditions to prevent the degradation of this compound.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities compared to the parent compound, making them valuable for further research and development.

Comparación Con Compuestos Similares

Kushenol N is part of a group of prenylated flavonoids found in Sophora flavescens. Similar compounds include:

- Kushenol K

- Kushenol L

- Kushenol X

- Kurarinone

- Norkurarinone

- Isokurarinone

- Kushenol A

Compared to these similar compounds, this compound has unique structural features that contribute to its distinct biological activities. For example, the presence of specific functional groups in this compound may enhance its ability to interact with molecular targets involved in inflammation and oxidative stress .

Actividad Biológica

Kushenol N is a prenylated flavonoid derived from the root of Sophora flavescens, a plant commonly used in traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly its anti-allergic and vasorelaxation properties. Research into this compound reveals its potential therapeutic applications, particularly in the context of inflammation and cardiovascular health.

Anti-Allergic Activity

This compound exhibits significant anti-allergic effects. Studies have shown that it can inhibit the release of histamine from mast cells, which is a critical mediator in allergic reactions. This action suggests that this compound may be beneficial in treating conditions such as allergic rhinitis and asthma.

- Mechanism : The anti-allergic effect is primarily mediated through the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways associated with mast cell activation.

Vasorelaxation Effects

This compound has been documented to induce vasorelaxation, which can contribute to improved blood flow and reduced blood pressure.

- Mechanism : This vasorelaxation is attributed to the compound's ability to enhance nitric oxide (NO) production in endothelial cells, leading to smooth muscle relaxation in blood vessels.

Anticancer Potential

While less studied than its anti-allergic and vasorelaxation effects, preliminary research indicates that this compound may also possess anticancer properties. Similar compounds in the Kushenol family have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Activity | Target | Mechanism |

|---|---|---|

| Anti-Allergic | Mast cells | Inhibition of histamine release |

| Vasorelaxation | Vascular smooth muscle | Enhancement of NO production |

| Anticancer Potential | Cancer cells | Induction of apoptosis, inhibition of proliferation |

Study on Anti-Allergic Effects

In a study examining the anti-allergic properties of this compound, researchers found that treatment significantly reduced allergic symptoms in animal models. The compound was shown to decrease levels of IgE and pro-inflammatory cytokines, indicating a robust anti-inflammatory response.

Vasorelaxation Mechanism Investigation

Another study focused on the vasorelaxation effects of this compound. Researchers conducted experiments using isolated rat aorta and observed that this compound induced relaxation in a dose-dependent manner. The involvement of NO was confirmed through the use of NO synthase inhibitors, which blocked the vasorelaxant effect.

Anticancer Activity Exploration

Preliminary investigations into the anticancer properties of this compound revealed promising results. In vitro studies indicated that it could inhibit the growth of several cancer cell lines by inducing apoptosis through mitochondrial pathways. Further research is needed to elucidate its full potential as an anticancer agent.

Propiedades

IUPAC Name |

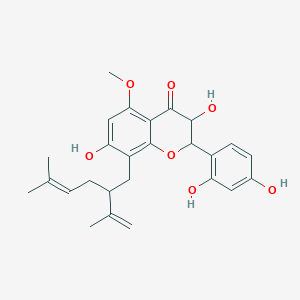

2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEDJCCCNZWOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327597 | |

| Record name | NSC668937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102490-65-3 | |

| Record name | NSC668937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Kushenol N?

A1: this compound, a prenylated flavonoid, has demonstrated promising biological activities in several studies:

- Vasorelaxation: [, ] this compound exhibits potent vasorelaxant effects in porcine coronary arteries, suggesting potential benefits for cardiovascular health. [] Research indicates that this compound and 5-methylsophoraflavanone B could be considered active markers in Sophora flavescens extract for vasorelaxation activity.

- Anti-allergic Activity: [] this compound significantly inhibits the release of beta-hexosaminidase from cultured RBL-2H3 cells, indicating potential for managing allergic reactions. []

- Sodium-dependent Glucose Cotransporter 2 (SGLT2) Inhibition: [] this compound demonstrates inhibitory activity against SGLT2, suggesting potential as a therapeutic agent for type 2 diabetes by regulating blood glucose levels. []

- Estrogen Receptor Alpha (ER-α) Antagonism: [] Computational studies suggest this compound may act as an antagonist of ER-α, indicating potential for developing novel breast cancer therapies. []

Q2: What is the structure of this compound?

A2: While a detailed spectroscopic characterization is not provided in the provided research articles, this compound's structure is described as a prenylated flavonoid. It is often found alongside other prenylated flavonoids like kurarinone and sophoraflavanone G in Sophora flavescens root extracts. []

Q3: What is the structure-activity relationship (SAR) of this compound and related compounds?

A3: Although specific SAR studies focusing on this compound are not detailed in the provided research, it's important to note that prenylated flavonoids, as a class of compounds, often display a relationship between their structure and biological activity. [, , ] The presence and position of prenyl groups on the flavonoid core structure can significantly influence their interactions with biological targets, ultimately impacting their potency and selectivity for different activities. Further research is needed to elucidate the precise SAR of this compound.

Q4: What are the potential applications of this compound in drug discovery?

A4: Based on the reported research, this compound holds promise for development into therapeutic agents targeting various diseases:

- Cardiovascular Diseases: Its vasorelaxant properties suggest potential for addressing hypertension and other cardiovascular conditions. []

- Allergies: The anti-allergic activity of this compound highlights its potential for managing allergic responses and related disorders. []

- Type 2 Diabetes: Its SGLT2 inhibitory activity suggests potential for regulating blood glucose levels in diabetic patients. []

- Breast Cancer: Computational studies point towards this compound's potential as an ER-α antagonist, opening avenues for developing novel breast cancer treatments. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.